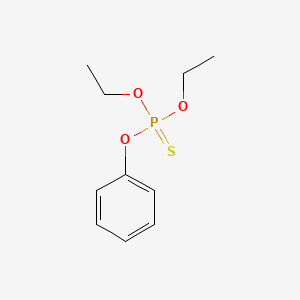
Diétholate
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl O-phenyl ester, also known as Phosphorothioic acid, O,O-diethyl O-phenyl ester, is a useful research compound. Its molecular formula is C10H15O3PS and its molecular weight is 246.27 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphorothioic acid, O,O-diethyl O-phenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphorothioic acid, O,O-diethyl O-phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorothioic acid, O,O-diethyl O-phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Extenseur d'herbicide agricole
Le Diétholate est principalement utilisé comme extenseur d'herbicide en agriculture. Il a été démontré qu'il était efficace pour ralentir la biodégradation de l'EPTC (S-éthyl dipropylcarbamothioate), un herbicide couramment utilisé . Cette application est cruciale pour maintenir l'efficacité des herbicides sur de longues périodes, assurant ainsi un contrôle durable des mauvaises herbes.
Étude de la biodégradation améliorée
La recherche a utilisé le this compound pour étudier le phénomène de biodégradation améliorée dans les sols. L'utilisation et la rotation continues du this compound avec d'autres produits chimiques tels que le Fonofos et le SC-0058 ont été examinées pour comprendre leur influence sur la persistance de l'EPTC dans le sol . Cette recherche est essentielle pour développer des stratégies de gestion de la résistance et de la dégradation des herbicides.
Influence de l'activité microbienne du sol
Le rôle du this compound dans l'influence de l'activité microbienne du sol est un autre domaine d'application important. Il semble avoir une influence inhibitrice sur le développement initial de la biodégradation de l'EPTC stimulée par le sol . Comprendre cette interaction contribue à la gestion de la santé et de la fertilité des sols.
Propriétés
IUPAC Name |
diethoxy-phenoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWNKVBJDWSYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042292 | |
| Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32345-29-2 | |
| Record name | Dietholate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32345-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dietholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032345292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32345-29-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl O-phenyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl phenyl phosphorothionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6WB6Y728 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary application of dietholate in agriculture?
A1: Dietholate is primarily used as a herbicide safener, particularly for protecting crops like corn and rice from the phytotoxic effects of thiocarbamate herbicides. [, , , , , , ].
Q2: How does dietholate protect crops from thiocarbamate herbicides?
A2: Dietholate acts by slowing down the biodegradation of thiocarbamate herbicides in the soil, ensuring that effective herbicide levels are maintained for a longer duration to control weeds without harming the crop [, , , , , ].
Q3: Does dietholate affect the degradation of other herbicide classes?
A3: Research suggests that dietholate primarily affects the degradation of thiocarbamate herbicides. It has not been shown to significantly influence the degradation of other herbicide classes like alachlor, atrazine, cyanazine, or metolachlor [, ].
Q4: Are there instances where dietholate's protective effect is reduced?
A4: Yes, repeated annual applications of dietholate, especially in combination with EPTC, can lead to enhanced biodegradation of dietholate itself, potentially reducing its ability to protect crops in subsequent years [, , ].
Q5: What is enhanced biodegradation and how does it affect herbicide efficacy?
A6: Enhanced biodegradation refers to the accelerated breakdown of herbicides in soil due to the increased activity of soil microorganisms that can utilize the herbicide as an energy source. This phenomenon can lead to reduced herbicide persistence and efficacy, allowing weeds to survive [, , , ].
Q6: Does dietholate contribute to enhanced biodegradation?
A7: While dietholate can mitigate enhanced biodegradation of thiocarbamates in the short term, continuous use of dietholate, particularly with EPTC, can lead to its own enhanced biodegradation, reducing its effectiveness over time [, , ].
Q7: Can herbicide rotations help manage enhanced biodegradation?
A8: Yes, rotating herbicides with different modes of action and metabolic pathways can help prevent the buildup of specific degrading microorganisms in the soil, minimizing the risk of enhanced biodegradation and preserving herbicide efficacy [, ].
Q8: What is known about the environmental fate of dietholate?
A10: Dietholate is primarily degraded by soil microorganisms. The rate of degradation can vary depending on factors such as soil type, temperature, and previous herbicide use history [, , , ].
Q9: Does dietholate pose a risk to non-target organisms?
A9: While dietholate's primary target is the soil microbial community involved in herbicide degradation, further research is needed to comprehensively assess its potential impact on other non-target organisms and the environment.
Q10: What is the molecular formula and weight of dietholate?
A10: Dietholate's molecular formula is C10H15O3PS, and its molecular weight is 246.28 g/mol.
Q11: Is there spectroscopic data available for dietholate?
A13: While specific spectroscopic data wasn't included in the provided abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and others to characterize and quantify dietholate in various matrices [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 4,5-dihydro-5-hydroxy-5,5'-dimethyl-](/img/structure/B1217669.png)
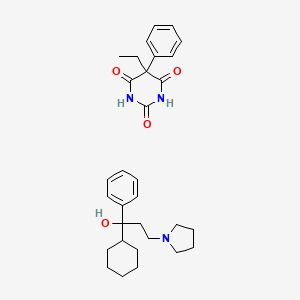
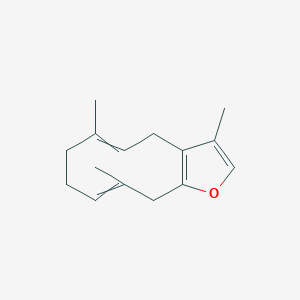
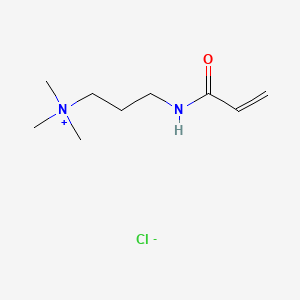
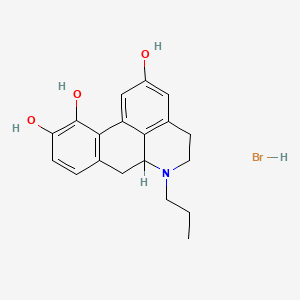
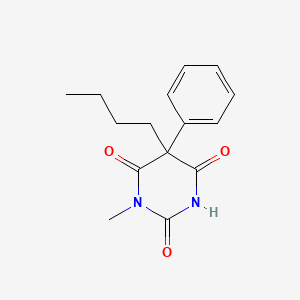
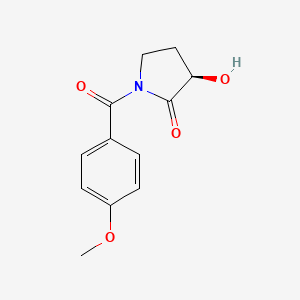
![(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid](/img/structure/B1217679.png)
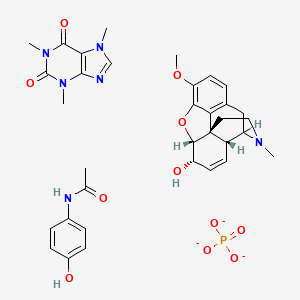
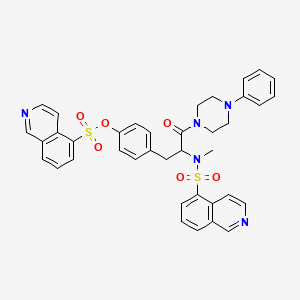
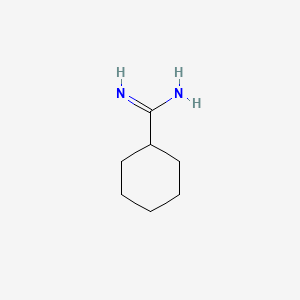
![4-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,2-diol](/img/structure/B1217686.png)

